REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[CH:6]=[N:7][OH:8].ClN1C(=O)CCC1=O.Br[C:24]1[C:25](=[O:30])[CH2:26][CH2:27][CH2:28][CH:29]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[C:29]3[CH2:28][CH2:27][CH2:26][C:25](=[O:30])[C:24]=3[O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13] |f:3.4|
|
Name
|
3-methoxy-4-nitrobenzaldehyde oxime
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=NO)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.088 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCCC1)=O
|
Name
|
|
Quantity
|
4.29 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
6.66 g, 38.2 mmol, prepared as in Kowalski, C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed with water, sat. NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])C1=NOC2=C1CCCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |